molecular formula C18H14Cl2FN3O2 B5706211 2-(3,4-dichlorophenoxy)-N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]acetamide

2-(3,4-dichlorophenoxy)-N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]acetamide

Cat. No. B5706211
M. Wt: 394.2 g/mol
InChI Key: USCINTISNIUAPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,4-dichlorophenoxy)-N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as "DFPA" and has been synthesized through various methods.

Mechanism of Action

DFPA exerts its biological effects by inhibiting the activity of certain enzymes and signaling pathways. It has been found to inhibit the activity of COX-2, an enzyme that is involved in the production of inflammatory mediators. DFPA also inhibits the activity of STAT3, a signaling pathway that is involved in the development and progression of cancer. Furthermore, DFPA has been shown to inhibit the activity of bacterial DNA gyrase, an enzyme that is essential for bacterial replication.
Biochemical and Physiological Effects:
DFPA has been shown to have various biochemical and physiological effects. It has been found to reduce the production of inflammatory mediators such as prostaglandins and cytokines. DFPA has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, DFPA has been found to inhibit the growth and replication of bacteria.

Advantages and Limitations for Lab Experiments

DFPA has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high yields and purity. DFPA has also been extensively studied, and its biological effects are well-documented. However, there are also limitations to using DFPA in lab experiments. Its mechanism of action is not fully understood, and more research is needed to elucidate its exact mode of action. Additionally, the effects of DFPA on normal cells and tissues are not well-understood, and more research is needed to determine its safety profile.

Future Directions

There are several future directions for research on DFPA. One potential area of study is its use in the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. DFPA has been shown to have potent anti-inflammatory effects, and more research is needed to determine its efficacy in animal models and clinical trials. Another potential area of study is its use in the treatment of bacterial infections. DFPA has been found to have antibacterial activity against various strains of bacteria, and more research is needed to determine its potential as a new antibiotic. Additionally, more research is needed to elucidate the exact mechanism of action of DFPA and its effects on normal cells and tissues.

Synthesis Methods

DFPA can be synthesized through a multi-step process that involves the reaction of 3,4-dichlorophenol with 2-fluorobenzylamine to form 2-(3,4-dichlorophenoxy)-N-(2-fluorobenzyl)acetamide. This intermediate is then reacted with 3-aminopyrazole to form DFPA. The synthesis of DFPA has been optimized to produce high yields and purity.

Scientific Research Applications

DFPA has been extensively studied for its potential applications in various fields. It has been found to have anti-inflammatory, anti-cancer, and anti-bacterial properties. DFPA has been shown to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. It has also been found to have potent anti-inflammatory effects, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Additionally, DFPA has been shown to have antibacterial activity against various strains of bacteria.

properties

IUPAC Name

2-(3,4-dichlorophenoxy)-N-[1-[(2-fluorophenyl)methyl]pyrazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14Cl2FN3O2/c19-14-6-5-13(9-15(14)20)26-11-18(25)22-17-7-8-24(23-17)10-12-3-1-2-4-16(12)21/h1-9H,10-11H2,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USCINTISNIUAPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=CC(=N2)NC(=O)COC3=CC(=C(C=C3)Cl)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14Cl2FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-dichlorophenoxy)-N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.